3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4,5-DIISOPROPYL-1,2,4-TRIAZOLE
Overview
Description
3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4,5-DIISOPROPYL-1,2,4-TRIAZOLE is a complex organic compound characterized by its unique structure, which includes a triazole ring substituted with dichlorophenyl and diisopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4,5-DIISOPROPYL-1,2,4-TRIAZOLE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl and diisopropyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and other organic transformations.
Industrial Production Methods
Industrial production of this compound may utilize high-temperature synthesis techniques, such as self-propagating high-temperature synthesis (SHS), which allows for efficient and scalable production . This method involves exothermic combustion reactions that facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4,5-DIISOPROPYL-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4,5-DIISOPROPYL-1,2,4-TRIAZOLE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4,5-DIISOPROPYL-1,2,4-TRIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies using network pharmacology and molecular docking techniques help elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorophenyl group but differs in its overall structure and properties.
Palladium(II) acetate: Used in similar catalytic reactions but has a different core structure and reactivity.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-di(propan-2-yl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3S/c1-9(2)14-18-19-15(20(14)10(3)4)21-8-11-5-6-12(16)13(17)7-11/h5-7,9-10H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSFBOWVGLUUSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C(C)C)SCC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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